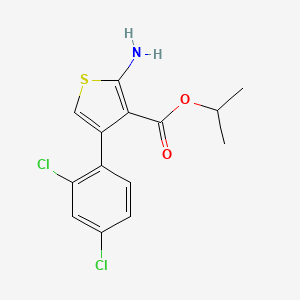

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

描述

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate (CAS: 350997-32-9) is a thiophene-based ester derivative featuring a 2,4-dichlorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. However, commercial availability of this compound has been discontinued, as indicated by supplier listings .

属性

IUPAC Name |

propan-2-yl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-10(6-20-13(12)17)9-4-3-8(15)5-11(9)16/h3-7H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQCVYUADPRKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401162712 | |

| Record name | 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-32-9 | |

| Record name | 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Gewald Reaction-Based Synthesis

A widely employed method for synthesizing 2-aminothiophenes, including derivatives like Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, is the Gewald reaction . This involves the condensation of a ketone, elemental sulfur, and a cyanoacetate derivative under basic or catalytic conditions.

-

- 2,4-dichlorophenyl-substituted ketone (e.g., 2,4-dichlorophenylacetone)

- Isopropyl cyanoacetate (providing the isopropyl ester and cyano group)

- Elemental sulfur

- Base or catalyst (e.g., morpholine, triethylamine)

-

- Mix elemental sulfur and a base (such as morpholine) until sulfur dissolves.

- Add isopropyl cyanoacetate and the 2,4-dichlorophenyl ketone to the mixture.

- Stir the reaction at room temperature or slightly elevated temperatures (e.g., 25–55 °C) for several hours.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, purify the crude product by column chromatography using hexane/ethyl acetate mixtures.

-

- One-pot synthesis reduces steps and waste.

- Moderate to good yields (around 50% or higher reported in related thiophene syntheses).

- Avoidance of harsh conditions and organic solvents in some protocols enhances environmental friendliness.

Example Yield Data (from related thiophene syntheses):

| Entry | Substrate Ketone | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-dichlorophenylacetone | Ethanol or solvent-free | 25–55 | ~50–60 |

| 2 | Phenylacetone (for comparison) | Ethanol | 55 | ~43 |

This method aligns with green chemistry principles by minimizing solvent use and employing mild conditions.

Alternative Multi-Step Synthesis

Some protocols separate the synthesis into discrete steps:

Step 1: Synthesis of 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylic acid

This intermediate is prepared by cyclization of the appropriate ketone, cyanoacetate, and sulfur under controlled conditions.Step 2: Esterification

The carboxylic acid intermediate is then esterified with isopropanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the isopropyl ester.

This approach allows for purification and characterization of intermediates but may require longer reaction times and additional purification steps.

Use of Substituted Thiophene Precursors

In some cases, pre-formed thiophene derivatives bearing the amino and carboxylate groups are used as starting materials. The 2,4-dichlorophenyl substituent is introduced via cross-coupling reactions (e.g., Suzuki or Stille coupling) using halogenated thiophenes and arylboronic acids or stannanes.

-

- High regioselectivity and functional group tolerance.

- Potential for structural diversification.

-

- Requires access to specialized reagents and catalysts.

- May involve expensive palladium catalysts and inert atmosphere conditions.

This method is more common in advanced medicinal chemistry research for analog development.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Gewald Reaction (One-pot) | 2,4-dichlorophenyl ketone, isopropyl cyanoacetate, sulfur, base | Simple, mild, green chemistry compatible | 50–60 | Commonly used, scalable |

| Multi-step (Cyclization + Esterification) | Thiophene carboxylic acid intermediate, isopropanol, acid catalyst | Allows intermediate purification | Variable (40–70) | More laborious, but flexible |

| Cross-coupling on thiophene | Halogenated thiophene, 2,4-dichlorophenyl boronic acid, Pd catalyst | High selectivity, modular | Variable | Requires specialized catalysts |

Research Findings and Optimization Notes

Reaction Conditions : Temperature control (25–55 °C) and solvent choice (ethanol or solvent-free) significantly affect yield and purity. Lower temperatures favor selectivity, while higher temperatures may increase reaction rate but risk side reactions.

Catalysts and Bases : Morpholine and triethylamine are effective bases for sulfur dissolution and catalysis. Morpholine also acts as a nucleophilic catalyst facilitating ring closure.

Purification : Silica gel chromatography with hexane/ethyl acetate mixtures (ratios from 10:1 to 5:1) is standard for isolating pure product.

Environmental Considerations : Recent protocols emphasize solvent-free or ethanol-based reactions to reduce environmental impact and cost, aligning with green chemistry principles.

Yields and Scalability : Yields around 50–60% are typical for one-pot methods, with potential for optimization by adjusting reactant ratios, reaction time, and temperature.

化学反应分析

Types of Reactions

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings.

科学研究应用

Chemical Applications

Synthetic Building Block

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, enabling the creation of more complex molecules. The compound can undergo:

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert functional groups, such as nitro groups to amino groups.

- Substitution : Electrophilic and nucleophilic substitutions can occur at the thiophene or phenyl rings.

These reactions are essential for developing new materials and compounds with desired properties .

Biological Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that compounds within the thiophene family can inhibit the growth of various microorganisms and modulate inflammatory responses. This makes it a candidate for further investigation as a therapeutic agent in treating infections and inflammatory diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, certain derivatives have demonstrated significant anticancer activity, suggesting that this compound could serve as a lead compound for developing new anticancer agents .

Medicinal Applications

Pharmaceutical Development

The compound is under investigation for its potential use in pharmaceuticals targeting inflammatory conditions and microbial infections. Its ability to interact with specific molecular targets suggests it could modulate enzyme activity involved in these pathways. This interaction is crucial for developing drugs aimed at treating diseases related to inflammation and infection .

Industrial Applications

Agrochemicals and Material Science

In industry, this compound is utilized as an intermediate in the synthesis of agrochemicals and other industrial products. Its unique properties make it suitable for developing new materials with specific functionalities .

作用机制

The mechanism of action of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s analogs differ primarily in two regions:

- Ester Group : Variations in the ester chain (e.g., methyl, ethyl, isopropyl, propyl) alter steric bulk and lipophilicity.

- Aryl Substituents : Modifications to the phenyl ring (e.g., chloro, methyl, cyclohexyl) impact electronic properties and molecular interactions.

Table 1: Comparative Analysis of Key Thiophene-3-carboxylate Derivatives

Impact of Structural Variations on Properties

In contrast, methyl groups (electron-donating) in analogs like and increase electron density, which could favor interactions with hydrophobic pockets . The 3,4-dichloro isomer (QZ-8549) may exhibit distinct reactivity compared to the 2,4-dichloro configuration due to differences in steric hindrance and dipole moments.

Lipophilicity and Solubility :

- The isopropyl ester in the target compound contributes to higher lipophilicity (logP) compared to methyl or ethyl esters . This property may improve membrane permeability but reduce aqueous solubility.

- Cyclohexylphenyl-substituted derivatives have significantly higher molecular weights and steric bulk, likely reducing solubility and complicating formulation.

Safety and Handling: Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is flagged for skin/eye irritation and respiratory toxicity, suggesting stricter handling requirements. The target compound’s discontinuation may reflect similar or uncharacterized hazards. Methyl-substituted analogs show lower hazard classifications, indicating safer handling profiles.

生物活性

Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

The compound features:

- Isopropyl ester group

- Amino group

- Dichlorophenyl substituent

These structural components contribute to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial growth, leading to its potential anti-inflammatory and antimicrobial effects.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

-

Antimicrobial Efficacy :

- A study demonstrated that this compound displayed an inhibition zone of 20–25 mm against certain bacterial strains, indicating potent antimicrobial activity.

- The minimum inhibitory concentration (MIC) was determined to be low, further supporting its efficacy against resistant strains .

- Anti-inflammatory Activity :

Structure-Activity Relationship (SAR)

A comparative analysis with similar compounds revealed that the presence of the dichlorophenyl group enhances biological activity. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | High antimicrobial and anti-inflammatory |

| Isopropyl 2-amino-4-(phenyl)thiophene-3-carboxylate | Structure | Moderate activity |

| Isopropyl 2-amino-4-(3,4-difluorophenyl)thiophene-3-carboxylate | Structure | Variable activity |

常见问题

Q. What are the established synthetic routes for preparing isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, and what catalysts or conditions optimize yield?

The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. For analogous compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate, cyclocondensation of ketones, cyanoacetates, and elemental sulfur under basic conditions (e.g., morpholine or DMF) achieves yields of 60–85% . For the isopropyl variant, substituting ethyl cyanoacetate with isopropyl cyanoacetate and optimizing reaction temperature (70–90°C) may improve regioselectivity. Catalysts like piperidine or microwave-assisted synthesis could reduce reaction time .

Q. How should researchers characterize the structural purity of this compound?

Key techniques include:

- NMR spectroscopy : Confirm the isopropyl ester (δ 1.2–1.4 ppm for CH₃, δ 5.0–5.2 ppm for OCH(CH₃)₂) and 2,4-dichlorophenyl substituents (aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : Look for [M+H]⁺ peaks matching the molecular formula (C₁₄H₁₃Cl₂NO₂S, MW 354.23).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in ethyl 4-(2,4-dichlorophenyl) cyclohexenone derivatives .

Advanced Research Questions

Q. What computational methods predict the electronic and steric effects of the 2,4-dichlorophenyl substituent on biological activity?

Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of chlorine atoms, which may enhance π-π stacking with target proteins. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzymes like kinases or cytochrome P450, as demonstrated for related thiophene carboxylates .

Q. How do researchers resolve contradictions in reported biological activity data for structurally similar thiophene derivatives?

Discrepancies often arise from substituent variations. For example:

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate shows moderate antifungal activity, while dichlorophenyl analogs may exhibit enhanced potency due to increased lipophilicity .

- Use comparative SAR tables to correlate substituent position (e.g., 2,4-dichloro vs. 4-cyclohexyl) with IC₅₀ values .

Q. What analytical challenges arise in studying polymorphism or stability of this compound?

- Polymorphism : Screen using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Ethyl 2-amino-4-methylthiophene-3-carboxylate exhibits two polymorphic forms with distinct melting points (mp 148°C vs. 162°C) .

- Stability : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 10), and oxidative (H₂O₂) conditions. Monitor via HPLC for byproducts like thiophene ring-opened derivatives .

Q. What in vitro toxicity assays are recommended for early-stage safety profiling?

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

- Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenic potential .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Variation points : Syntize analogs with substituent modifications (e.g., replacing Cl with F or CH₃ on the phenyl ring).

- Assays : Test against target enzymes (e.g., COX-2 inhibition) and compare logP (measured via shake-flask method) vs. activity .

- Data analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values for electronic effects) .

Q. What protocols ensure safe handling and disposal of this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation reported for ethyl analogs ).

- Waste disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate in a licensed facility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。